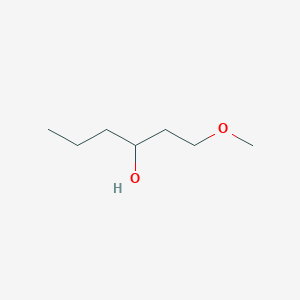![molecular formula C13H16O B14286122 {[(Hex-3-yn-1-yl)oxy]methyl}benzene CAS No. 118006-68-1](/img/structure/B14286122.png)
{[(Hex-3-yn-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Hex-3-yn-1-yl)oxy]methyl}benzene is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hex-3-yn-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hex-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the hex-3-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Hex-3-yn-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon. This process converts the triple bond into a single bond, forming hexyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hexyl derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
Chemistry
In chemistry, {[(Hex-3-yn-1-yl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving alkynes. It can serve as a substrate for enzymes that catalyze the addition of functional groups to triple bonds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and the manufacture of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- But-3-yn-1-ylbenzene
- Prop-2-yn-1-ylbenzene
- Pent-4-yn-1-ylbenzene
Uniqueness
{[(Hex-3-yn-1-yl)oxy]methyl}benzene is unique due to its specific substitution pattern and the presence of a hex-3-yn-1-yloxy group. This structural feature imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its shorter-chain analogs.
Properties
| 118006-68-1 | |
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
hex-3-ynoxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2,8,11-12H2,1H3 |
InChI Key |
HETGEJWOHQUEGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




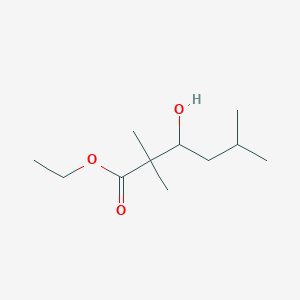
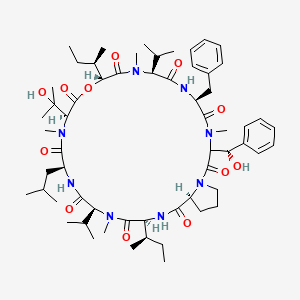
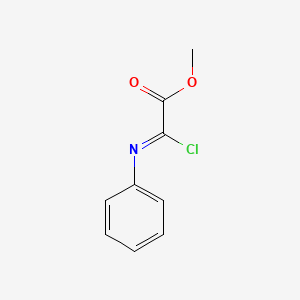
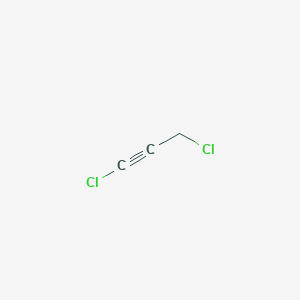
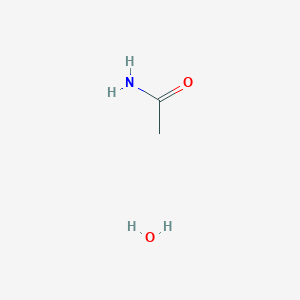
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
